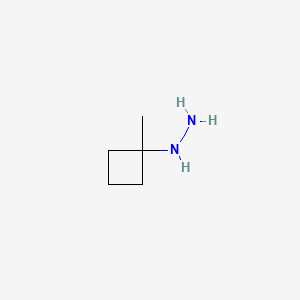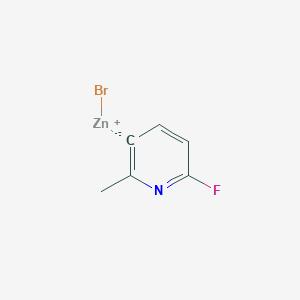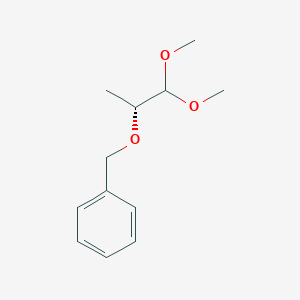
(R)-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a (1,1-dimethoxypropan-2-yl)oxy)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene typically involves the reaction of benzyl alcohol with ®-1,1-dimethoxypropan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
On an industrial scale, the production of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or toluene.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
科学的研究の応用
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
Benzyl alcohol: A simple benzene derivative with a hydroxymethyl group.
Benzaldehyde: An aromatic aldehyde with a formyl group.
Toluene: A methyl-substituted benzene.
Uniqueness
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene is unique due to its specific (1,1-dimethoxypropan-2-yl)oxy)methyl substitution, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
[(2R)-1,1-dimethoxypropan-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-10(12(13-2)14-3)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t10-/m1/s1 |
InChIキー |
OOZXUVRCXFMHPR-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C(OC)OC)OCC1=CC=CC=C1 |
正規SMILES |
CC(C(OC)OC)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


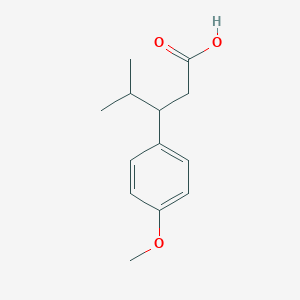
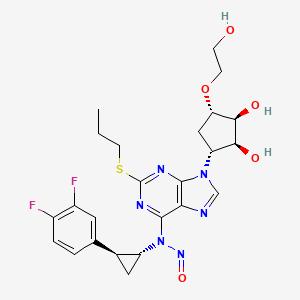
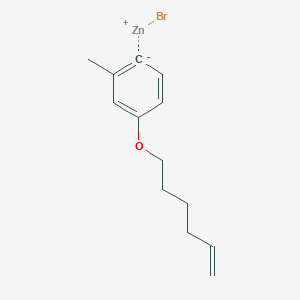
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
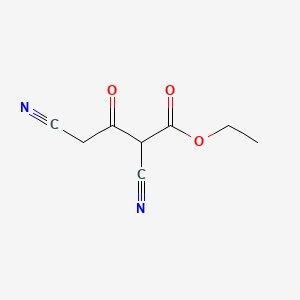
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
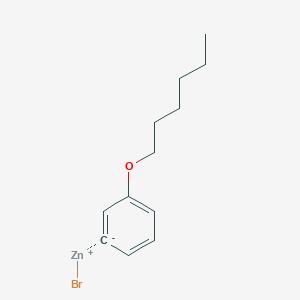
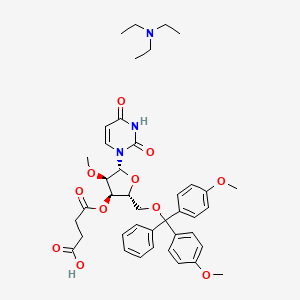
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)

![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
